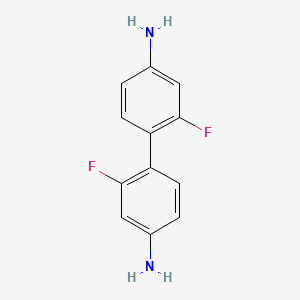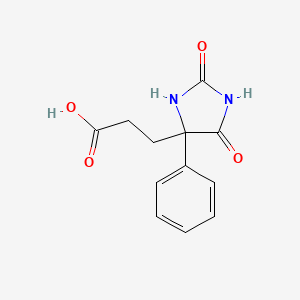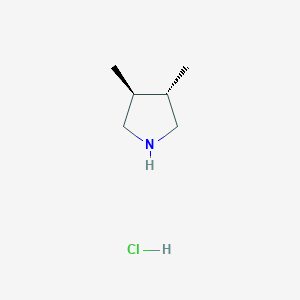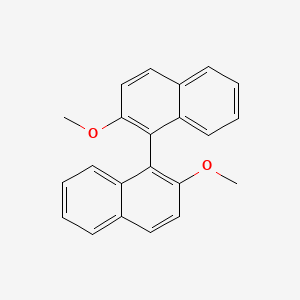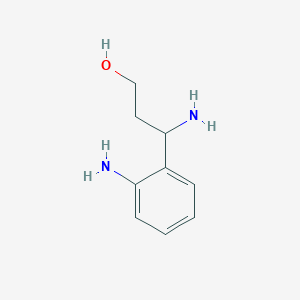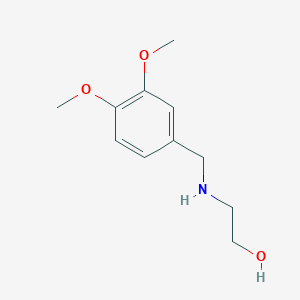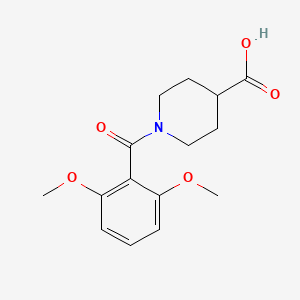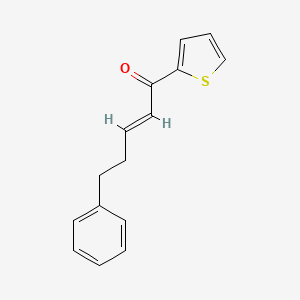
(2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one
描述
CAY10786,也被称为G蛋白偶联受体52拮抗剂-1,是一种作为G蛋白偶联受体52拮抗剂的化合物。该受体参与多种生理过程,包括神经传递和激素调节。 CAY10786已显示出降低突变型亨廷顿蛋白水平的潜力,使其成为研究神经退行性疾病(如亨廷顿病)的有希望的候选药物 .
作用机制
CAY10786通过与G蛋白偶联受体52结合并抑制其活性来发挥作用。该受体参与各种信号通路,其抑制会导致突变型亨廷顿蛋白水平降低。 该化合物的作用机制包括阻断受体激活下游信号分子的能力,从而调节细胞反应 .
生化分析
Biochemical Properties
GPR52 antagonist-1 plays a significant role in biochemical reactions. It interacts with the GPR52 receptor, a G-protein-coupled receptor, and inhibits its activity . The interaction between GPR52 antagonist-1 and the GPR52 receptor is crucial for its function. This interaction leads to a decrease in the levels of mutant huntingtin protein (mHTT), which is beneficial in the treatment of Huntington’s disease .
Cellular Effects
GPR52 antagonist-1 has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, specifically those involving the GPR52 receptor . By inhibiting the GPR52 receptor, GPR52 antagonist-1 can regulate the production of cyclic AMP (cAMP) signaling molecules, which in turn regulate various cellular processes .
Molecular Mechanism
The molecular mechanism of action of GPR52 antagonist-1 involves binding interactions with the GPR52 receptor . This binding inhibits the receptor’s activity, leading to a decrease in the production of cAMP signaling molecules . This change in gene expression results in a decrease in the levels of mHTT .
Dosage Effects in Animal Models
The effects of GPR52 antagonist-1 vary with different dosages in animal models. Studies have shown that GPR52 antagonist-1 not only diminishes both soluble and aggregated mHTT in the striatum but also ameliorates HD-like defects in HD mice
Metabolic Pathways
GPR52 antagonist-1 is involved in metabolic pathways that involve the GPR52 receptor . It interacts with this receptor, influencing the production of cAMP signaling molecules
准备方法
合成路线和反应条件
CAY10786的合成涉及多个步骤,从核心结构的制备开始。该化合物通过一系列反应合成,包括缩合、环化和官能团修饰。 反应条件通常包括使用有机溶剂、催化剂和控制温度,以确保以高纯度和产率获得所需产物 .
工业生产方法
CAY10786的工业生产遵循类似的合成路线,但规模更大。该工艺经过优化,以最大限度地提高产率并减少浪费。 这包括使用大型反应器、连续流动系统和先进的纯化技术,例如色谱法和结晶 .
化学反应分析
反应类型
CAY10786会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物,这些衍生物可能具有不同的生物活性。
还原: 还原反应可以改变官能团,潜在地改变化合物的活性。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)以及用于取代反应的各种亲核试剂。 条件通常包括控制温度、特定 pH 值以及使用惰性气氛以防止不需要的副反应 .
主要形成的产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生羟基化衍生物,而取代反应可以引入新的官能团,例如卤素或烷基 .
科学研究应用
CAY10786具有广泛的科学研究应用,包括:
化学: 用作工具化合物,研究G蛋白偶联受体52的功能及其在各种化学途径中的作用。
生物学: 研究其降低突变型亨廷顿蛋白水平的潜力,使其与神经退行性疾病的研究有关。
医学: 探讨其作为治疗涉及G蛋白偶联受体52的疾病(如亨廷顿病)的潜在治疗剂。
相似化合物的比较
类似化合物
JNJ-63533054: 另一种具有类似生物活性的G蛋白偶联受体52拮抗剂。
AF64394: 一种靶向相同受体但具有不同化学性质的化合物。
CRTh2拮抗剂2: 靶向不同的G蛋白偶联受体,但与CAY10786具有一些结构相似性.
独特性
CAY10786因其对G蛋白偶联受体52的特定结合亲和力和选择性而独一无二。 其降低突变型亨廷顿蛋白水平的能力使其与靶向相同受体的其他化合物区分开来,使其成为研究神经退行性疾病的宝贵工具 .
属性
IUPAC Name |
(E)-5-phenyl-1-thiophen-2-ylpent-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS/c16-14(15-11-6-12-17-15)10-5-4-9-13-7-2-1-3-8-13/h1-3,5-8,10-12H,4,9H2/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIAIACHIPOOHR-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=C/C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




